

SB209995 material safety data sheet (MSDS) information

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Compound of Interest

Compound Name: SB209995

Cat. No.: B1680800

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In-Depth Technical Guide: SB209995

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **SB209995**, a potent antioxidant metabolite of the cardiovascular drug Carvedilol. The information is curated for professionals in research and drug development, presenting key data, experimental methodologies, and mechanistic insights in a structured format.

Material Safety Data Sheet (MSDS) Information

As **SB209995** is a research compound and a metabolite, a formal Material Safety Data Sheet is not readily available. The following information is based on the safety profile of its parent compound, Carvedilol, and should be used as a precautionary guide.

Hazard Identification & First Aid Measures	Handling, Storage & Personal Protection	Toxicological & Physical/Chemical Properties
Potential Hazards: May cause dizziness, fatigue, or faintness. Can hide symptoms of low blood sugar and hyperthyroidism.	Handling: Avoid prolonged or repeated exposure. Take precautionary measures against static discharge.	Acute Toxicity: Oral TDLO (man): 5.357 ml/kg; Oral LDLO (rat): 8 g/kg; Intraperitoneal LD50 (rat): 769 mg/kg.
First Aid (Inhalation): Move to fresh air; consult a doctor if complaints arise.	Storage: Store in a well-ventilated, dry place away from heat, sparks, and flame.	Primary Irritant Effect: No irritant effect on skin or eyes has been noted for Carvedilol.
First Aid (Skin Contact): Generally does not irritate the skin.	Personal Protection (Eyes): Safety glasses with side-shields are recommended.	Sensitization: No known sensitizing effects.
First Aid (Eye Contact): Rinse opened eye for several minutes under running water.	Personal Protection (Hands): Wear protective gloves.	Carcinogenicity: No carcinogenic effect was observed in 2-year studies in rats and mice.
First Aid (Ingestion): If symptoms persist, consult a doctor.	Personal Protection (Clothing): Wear appropriate protective clothing.	Stability: Stable under recommended storage conditions.

Quantitative Antioxidant Activity

SB209995 has demonstrated significantly more potent antioxidant activity than its parent compound, Carvedilol, in various in vitro assays.^[1] The half-maximal inhibitory concentrations (IC50) are summarized below.

Assay	SB209995 IC50	Carvedilol IC50
Iron-Catalyzed Lipid Peroxidation in Brain Homogenate	0.30 $\mu\text{mol/l}$	8.1 $\mu\text{mol/l}$
Macrophage-Mediated LDL Oxidation	59 nmol/l	3.8 $\mu\text{mol/l}$
Cu2+-Initiated LDL Oxidation	1.7 $\mu\text{mol/l}$	17.1 $\mu\text{mol/l}$

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature on **SB209995**, based on established and widely used protocols.

Iron-Catalyzed Lipid Peroxidation in Brain Homogenate (TBARS Assay)

This assay measures thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.

- Tissue Preparation:
 - Homogenize brain tissue in a suitable buffer (e.g., ice-cold 1.15% KCl).
 - Centrifuge the homogenate at a low speed to remove large debris. The resulting supernatant is used for the assay.
- Assay Procedure:
 - To the brain homogenate, add a solution of FeSO₄ and ascorbic acid to induce lipid peroxidation.
 - Add different concentrations of **SB209995** or the control compound.
 - Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

- Stop the reaction by adding a solution of trichloroacetic acid (TCA).
- Add thiobarbituric acid (TBA) solution and heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to allow for the formation of the TBARS-MDA adduct.
- Cool the samples and centrifuge to pellet any precipitate.
- Measure the absorbance of the supernatant at 532 nm.
- Calculate the percentage inhibition of TBARS formation for each concentration of **SB209995** to determine the IC₅₀ value.

Macrophage-Mediated and Cu²⁺-Initiated LDL Oxidation

This assay assesses the ability of a compound to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.

- LDL Isolation:
 - Isolate LDL from fresh human plasma by ultracentrifugation.
 - Dialyze the isolated LDL against a phosphate-buffered saline (PBS) solution to remove any contaminants.
- Macrophage-Mediated Oxidation:
 - Culture a suitable macrophage cell line (e.g., J774 or THP-1) in appropriate media.
 - Incubate the macrophages with native LDL in the presence of various concentrations of **SB209995**.
 - After incubation, measure the extent of LDL oxidation by quantifying the formation of conjugated dienes (absorbance at 234 nm) or by using the TBARS assay as described above.
- Cu²⁺-Initiated Oxidation:
 - Incubate native LDL with a solution of CuSO₄ to induce oxidation.

- Add different concentrations of **SB209995** to the LDL solution prior to the addition of CuSO₄.
- Monitor the kinetics of LDL oxidation by measuring the change in absorbance at 234 nm over time, which indicates the formation of conjugated dienes.
- The lag phase before the rapid onset of oxidation is a key parameter; a longer lag phase indicates greater antioxidant protection.

Endothelial Cell Protection Against Oxidative Stress-Induced Cytotoxicity (LDH Assay)

This assay determines if a compound can protect cells from damage caused by oxidative stress by measuring the release of lactate dehydrogenase (LDH), a marker of cell lysis.

- Cell Culture:
 - Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate until they reach a suitable confluency.
- Induction of Oxidative Stress and Treatment:
 - Induce oxidative stress in the cells by exposing them to a source of reactive oxygen species, such as xanthine/xanthine oxidase (to generate superoxide radicals) or H₂O₂ (to generate hydroxyl radicals).
 - Treat the cells with various concentrations of **SB209995** concurrently with the oxidative stressor.
- LDH Measurement:
 - After the incubation period, collect the cell culture supernatant.
 - Use a commercial LDH cytotoxicity assay kit. Add the supernatant to a reaction mixture containing a substrate for LDH and a tetrazolium salt.

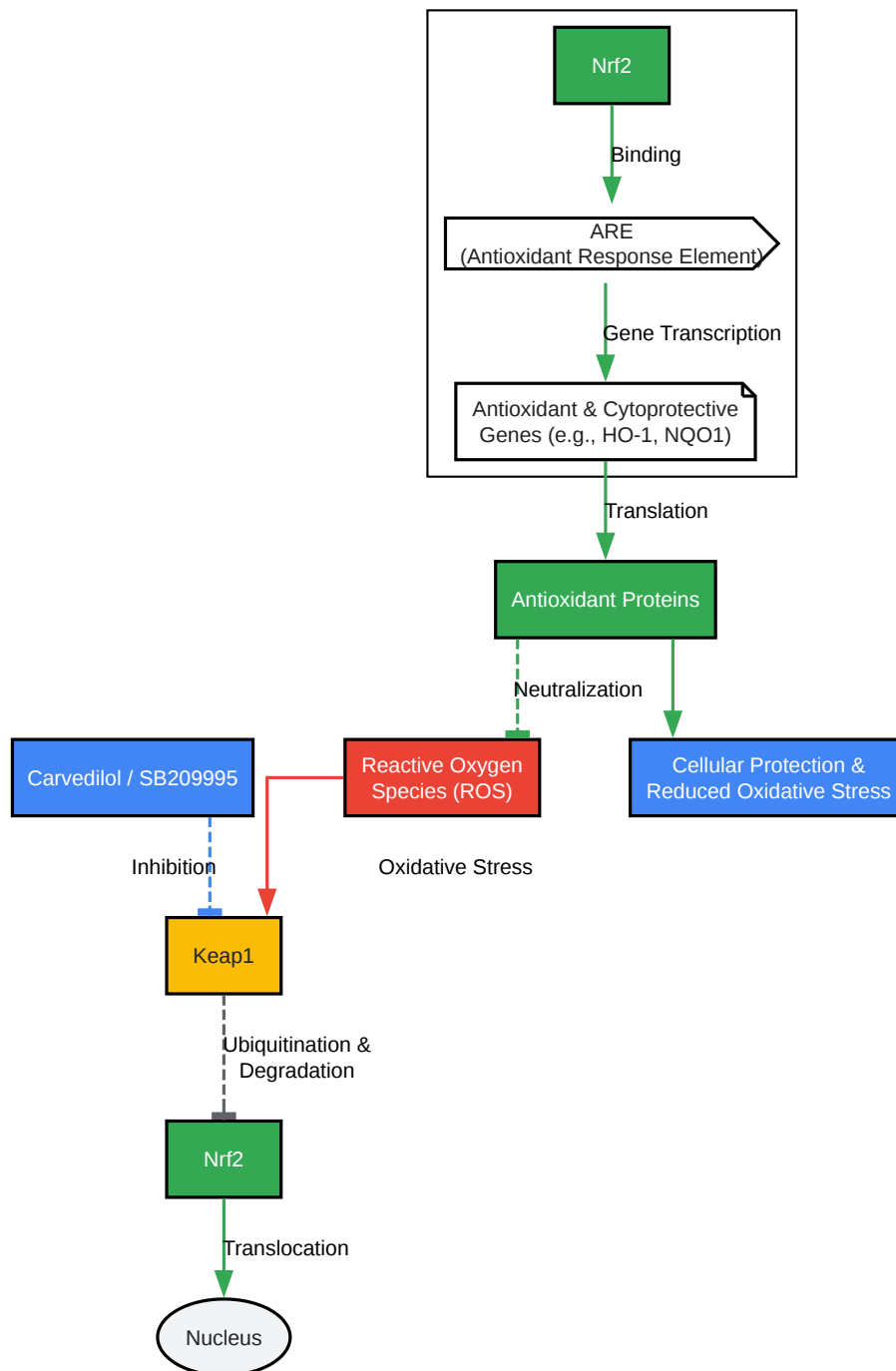
- LDH in the supernatant will catalyze a reaction that leads to the formation of a colored formazan product.
- Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).
- The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cell protection afforded by **SB209995**.

Signaling Pathway and Mechanism of Action

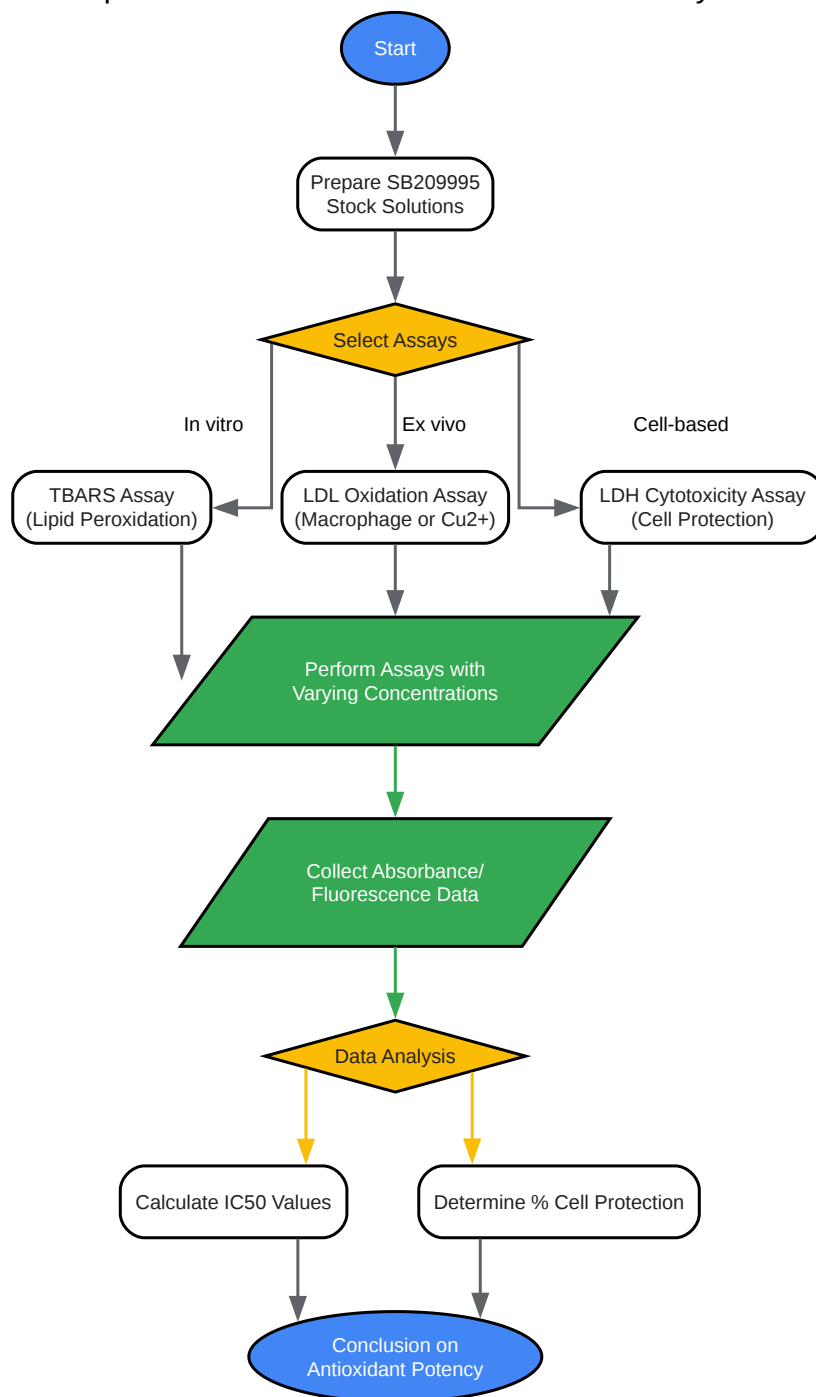
The antioxidant activity of Carvedilol, the parent compound of **SB209995**, has been shown to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.^{[2][3]} This pathway is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This results in the increased synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).^[3] It is highly probable that **SB209995**, as a potent antioxidant metabolite, also exerts its protective effects, at least in part, through this pathway.

Furthermore, the direct radical scavenging and inhibition of lipid peroxidation observed with **SB209995** suggest a direct chemical interaction with reactive oxygen species, thereby neutralizing their damaging effects.

Proposed Antioxidant Signaling Pathway of Carvedilol/SB209995



General Experimental Workflow for Antioxidant Activity Assessment



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